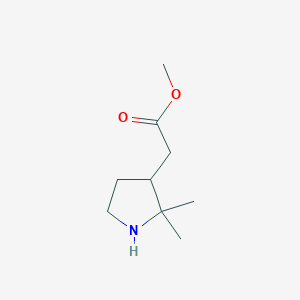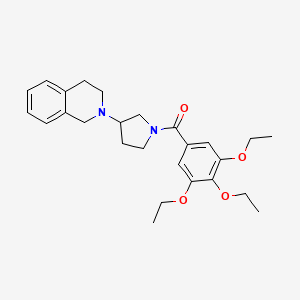
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate, also known as DMMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate is not well understood, but it is believed to act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of cell cycle progression and ultimately cell death.
Biochemische Und Physiologische Effekte
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has several advantages for lab experiments, including its easy synthesis and availability, its potential applications in various fields, and its relatively low toxicity compared to other anticancer drugs. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate also has limitations, including its poor solubility in water and its limited stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate research, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate-based anticancer drugs. Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can also be used as a building block for the synthesis of various polymers and copolymers, which can be further studied for their potential applications in material science. Additionally, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds, which can be studied for their potential applications in medicinal chemistry.
Synthesemethoden
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be synthesized through a multi-step process involving the reaction of 2,2-dimethylpyrrolidine with acetyl chloride followed by methylation with dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have antitumor activity and can be used as a lead compound for the development of anticancer drugs. In material science, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Eigenschaften
IUPAC Name |
methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)7(4-5-10-9)6-8(11)12-3/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATLNLDBQYOJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2849545.png)


![N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2849551.png)
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2849552.png)
![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine](/img/structure/B2849555.png)


![ethyl 2-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)acetate oxalate](/img/structure/B2849560.png)
![Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate](/img/structure/B2849561.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)